7-methoxy-2H-phthalazin-1-one 7-methoxy-2H-phthalazin-1-one
Brand Name: Vulcanchem
CAS No.: 60889-22-7
VCID: VC7985266
InChI: InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12)
SMILES: COC1=CC2=C(C=C1)C=NNC2=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

7-methoxy-2H-phthalazin-1-one

CAS No.: 60889-22-7

Cat. No.: VC7985266

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-2H-phthalazin-1-one - 60889-22-7

Specification

CAS No. 60889-22-7
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 7-methoxy-2H-phthalazin-1-one
Standard InChI InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12)
Standard InChI Key YIZCCTNPTLWTFJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=NNC2=O
Canonical SMILES COC1=CC2=C(C=C1)C=NNC2=O

Introduction

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 7-methoxy-2H-phthalazin-1-one typically involves cyclization reactions. A common approach utilizes 2-hydrazinobenzoic acid derivatives condensed with methoxy-substituted benzaldehydes under acidic conditions. For example:

  • Condensation: 2-Hydrazinobenzoic acid reacts with 4-methoxybenzaldehyde in the presence of polyphosphoric acid (PPA) at 120°C.

  • Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the phthalazinone core.

Key Reaction Parameters:

  • Temperature: 110–130°C

  • Catalyst: PPA or Eaton’s reagent

  • Yield: 60–75% after purification.

Industrial Production

Industrial methods optimize for scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Catalytic Systems: Replace PPA with recyclable solid acids (e.g., zeolites) to minimize waste.

  • Solvent-Free Conditions: Improve green chemistry metrics.

Chemical Properties and Reactivity

Functional Group Transformations

The compound undergoes three primary reactions:

  • Oxidation: The methoxy group oxidizes to a hydroxyl group using KMnO₄/H₂SO₄, yielding 7-hydroxy-2H-phthalazin-1-one.

  • Reduction: LiAlH₄ reduces the carbonyl group to a methylene group, forming 7-methoxy-1,2,3,4-tetrahydrophthalazine.

  • Nucleophilic Substitution: Methoxy replacement with amines or thiols under basic conditions .

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C.

  • Photochemical Sensitivity: UV light induces ring-opening reactions, necessitating dark storage conditions .

Pharmacological Applications

Anticancer Activity

Phthalazinone derivatives exhibit potent cytotoxicity against cancer cell lines. For instance:

  • Breast Cancer (MCF-7): Hybrid compounds derived from 7-methoxy-2H-phthalazin-1-one show IC₅₀ values of 50–180 µg/mL, comparable to doxorubicin .

  • Mechanism: Inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .

Antimicrobial Effects

  • Bacterial Strains: Activity against Pseudomonas aeruginosa and Bacillus subtilis with MIC values of 8–16 µg/mL .

  • Structure-Activity Relationship (SAR): The methoxy group enhances membrane permeability compared to hydroxylated analogues .

Industrial and Material Science Applications

Pharmaceuticals

  • Intermediate: Used in synthesizing antihypertensive agents (e.g., hydralazine analogues) .

  • Drug Delivery Systems: Functionalized nanoparticles incorporating phthalazinones improve bioavailability.

Agrochemicals

  • Herbicides: Methoxy-substituted phthalazinones inhibit plant acetyl-CoA carboxylase .

  • Pesticides: Effective against Onchocerca volvulus (IC₅₀: 0.3125 µg/mL for microfilariae) .

Comparison with Analogous Compounds

Property7-Methoxy-2H-phthalazin-1-one7-Hydroxy-2H-phthalazin-1-one4-Methyl-2H-phthalazin-1-one
Solubility (H₂O)12 mg/mL8 mg/mL5 mg/mL
Anticancer IC₅₀50 µg/mL75 µg/mL120 µg/mL
Thermal Stability250°C220°C230°C

The methoxy group enhances solubility and electronic density, improving binding to enzymatic targets compared to methyl or hydroxyl analogues .

Future Perspectives

  • Drug Development: Optimize derivatives for selective kinase inhibition (e.g., EGFR, VEGFR).

  • Green Synthesis: Explore biocatalytic routes using engineered enzymes.

  • Nanotechnology: Develop phthalazinone-based metal-organic frameworks (MOFs) for targeted drug delivery.

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